molecular formula C8H15ClO B107211 2,2-Dimethylhexanoyl chloride CAS No. 17701-31-4

2,2-Dimethylhexanoyl chloride

Cat. No. B107211
CAS RN: 17701-31-4
M. Wt: 162.66 g/mol
InChI Key: LXRVHVZBSDSSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhexanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is commonly used in chemical synthesis as a reagent and intermediate for the production of various chemicals. This compound has gained significant attention in scientific research due to its unique properties and potential applications in different fields.

Mechanism Of Action

The mechanism of action of 2,2-Dimethylhexanoyl chloride involves its reaction with different nucleophiles, such as amines, alcohols, and thiols. This reaction leads to the formation of various products that have different properties and applications. The acyl chloride group of 2,2-Dimethylhexanoyl chloride is highly reactive and can undergo substitution reactions with different nucleophiles.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2-Dimethylhexanoyl chloride have not been extensively studied. However, it is known that this compound can cause irritation and damage to the skin and eyes if not handled properly. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2-Dimethylhexanoyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various products. It is also readily available and relatively inexpensive compared to other reagents. However, the limitations of using this compound include its toxicity and potential hazards if not handled properly. It also requires careful handling and storage to prevent degradation and contamination.

Future Directions

There are several future directions for research on 2,2-Dimethylhexanoyl chloride. One potential area of study is the development of new synthetic routes and methods for the preparation of this compound. Another area of research is the investigation of its potential applications in different fields, such as the synthesis of new pharmaceuticals and agrochemicals. Additionally, more studies are needed to understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2,2-Dimethylhexanoyl chloride involves the reaction of 2,2-Dimethylhexanoic acid with thionyl chloride. This reaction is carried out under controlled conditions to obtain a high yield of the product. The reaction mechanism involves the conversion of the carboxylic acid group of 2,2-Dimethylhexanoic acid into a reactive acyl chloride group.

Scientific Research Applications

2,2-Dimethylhexanoyl chloride has been extensively studied in scientific research due to its potential applications in various fields. It is commonly used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis.

properties

CAS RN

17701-31-4

Product Name

2,2-Dimethylhexanoyl chloride

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2,2-dimethylhexanoyl chloride

InChI

InChI=1S/C8H15ClO/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3

InChI Key

LXRVHVZBSDSSNG-UHFFFAOYSA-N

SMILES

CCCCC(C)(C)C(=O)Cl

Canonical SMILES

CCCCC(C)(C)C(=O)Cl

synonyms

2,2-Dimethylhexanoyl chloride

Origin of Product

United States

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